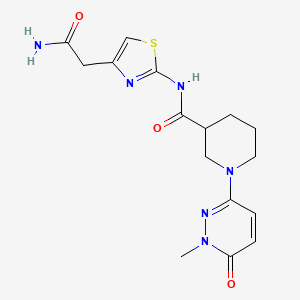

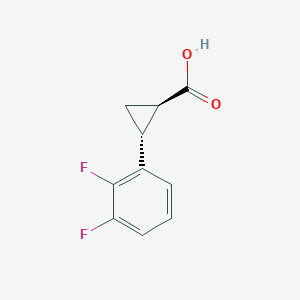

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The exploration of complex molecular structures, such as N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, encompasses a broad range of scientific interests, including the synthesis of novel compounds, analysis of their molecular structure, and evaluation of their chemical and physical properties. These studies are fundamental in advancing the understanding of chemical reactivity, potential pharmacological activities, and material science applications.

Synthesis Analysis

The synthesis of complex compounds often involves multi-step chemical reactions, targeting specific molecular frameworks with high precision. For instance, the synthesis of related compounds has been demonstrated through coupling reactions, cyclization, and functional group transformations, showcasing the intricacy and tailored approaches required in modern synthetic chemistry (Hay et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of such compounds involves a combination of spectroscopic techniques and computational methods to elucidate their three-dimensional conformation and electronic properties. Investigations into compounds with similar structural motifs have highlighted the role of specific functional groups in determining molecular geometry, electronic distribution, and interaction potentials (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of such complex molecules is influenced by their functional groups, molecular orbitals, and the surrounding chemical environment. Studies on related compounds have explored their participation in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions, providing insights into their chemical versatility and potential for further functionalization (Misra et al., 2004).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for understanding their behavior in different environments and potential applications. Research into compounds with similar structures has revealed how molecular configuration and intermolecular interactions influence their physical characteristics, impacting their solubility, phase behavior, and thermal properties (Krasavin et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards acids and bases, and redox characteristics, are integral to the compound's functionality and applications. Investigations into related molecular frameworks have explored their electrochemical properties, reactivity patterns, and interaction with biological targets, shedding light on their potential utility in various chemical and pharmacological contexts (Yamamoto et al., 2016).

Scientific Research Applications

Chemical Synthesis and Derivative Formation

- Alternative Products in One-Pot Reactions: A study by Krauze et al. (2007) discusses the formation of alternative products such as N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide in a one-pot cyclocondensation process. This process includes the use of benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone (Krauze, Vilums, Sīle, & Duburs, 2007).

Biological Activities and Applications

CGRP Receptor Inhibitors

Cann et al. (2012) synthesized a compound structurally related to the chemical , which acts as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This study highlights the potential for the development of CGRP inhibitors for therapeutic purposes (Cann et al., 2012).

Thiazole-Selenium Disperse Dyes

A study by Khalifa et al. (2015) discusses the synthesis of novel heterocyclic aryl monoazo organic compounds, including thiazole derivatives, for dyeing polyester fibers. The compounds exhibited significant antioxidant, antitumor, and antimicrobial activities, showcasing their potential in textile and medical applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Pharmacological Implications

- Mycobacterium tuberculosis GyrB Inhibitors: Jeankumar et al. (2013) synthesized a series of thiazole-aminopiperidine hybrid analogues, including compounds structurally related to the chemical , which showed promising activity as Mycobacterium tuberculosis GyrB inhibitors. This suggests potential applications in developing antituberculosis drugs (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

properties

IUPAC Name |

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O3S/c1-21-14(24)5-4-13(20-21)22-6-2-3-10(8-22)15(25)19-16-18-11(9-26-16)7-12(17)23/h4-5,9-10H,2-3,6-8H2,1H3,(H2,17,23)(H,18,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNKPLFCPRXBOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=NC(=CS3)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Fluorosulfonyloxy-2-[(2-methoxyanilino)methyl]benzene](/img/structure/B2490008.png)

![Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B2490009.png)

![8-(2,3-Dihydroxypropylsulfanyl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2490011.png)

![2-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)nicotinamide](/img/structure/B2490013.png)

![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490017.png)

![ethyl 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2490023.png)

![3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2490028.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2490029.png)

![N,5-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2490030.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490031.png)